Ferrocene,(aminomethyl)-
Description
Historical Context and Evolution in Organometallic Chemistry
The discovery of ferrocene (B1249389) in 1951 is widely regarded as a landmark event that catalyzed the rapid development of organometallic chemistry. biomedpharmajournal.org The remarkable stability and aromatic-like reactivity of the cyclopentadienyl (B1206354) (Cp) rings in ferrocene opened up avenues for a vast array of functionalized derivatives. Early investigations into ferrocene chemistry laid the groundwork for the synthesis of substituted ferrocenes, including those bearing amino functionalities.
The synthesis of (aminomethyl)ferrocene and its derivatives has evolved significantly over the decades. Initial methods often involved multi-step sequences, but more recent research has focused on developing more direct and efficient synthetic routes. For instance, reductive amination of formylferrocene or 1,1′-diformylferrocene has proven to be a versatile strategy for producing a variety of aminomethyl-substituted ferrocenes. acs.orgresearchgate.net The choice of reducing agent, such as NaBH(OAc)₃ or LiAlH₄, allows for the selective synthesis of tertiary, secondary, and other related amine structures. acs.orgresearchgate.net These advancements have made (aminomethyl)ferrocene more accessible for a wide range of applications.
Structural Features and Planar Chirality Considerations
The structure of (aminomethyl)ferrocene is characterized by a central iron atom sandwiched between two parallel cyclopentadienyl rings, with an aminomethyl group (-CH₂NH₂) attached to one of the rings. This "sandwich" structure imparts unique electrochemical properties and stability to the molecule. biomedpharmajournal.orga2bchem.com The aminomethyl group itself is a reactive handle that allows for a wide range of chemical modifications and derivatizations. a2bchem.com
A key stereochemical feature of substituted ferrocenes like (aminomethyl)ferrocene is the possibility of planar chirality. When a Cp ring is substituted with two different groups, the plane of the ring becomes a chiral plane. This is distinct from central chirality, which involves a stereogenic atom. The introduction of a second substituent on the same ring as the aminomethyl group, or on the other ring, can lead to the formation of planar chiral enantiomers.
The synthesis of enantiomerically pure planar chiral ferrocenes is a significant area of research, as these compounds are highly valuable as ligands in asymmetric catalysis. beilstein-journals.orgnih.gov Methods to achieve this include the use of chiral auxiliaries, chiral bases like (-)-sparteine, and, more recently, transition-metal-catalyzed enantioselective C-H bond activation. beilstein-journals.orgnih.govacs.org For example, palladium-catalyzed annulation of N,N-substituted (aminomethyl)ferrocene derivatives with diarylethynes, using a chiral ligand like Boc-L-Val-OH, can produce planar chiral ferrocenes with high enantioselectivity. beilstein-journals.orgnih.govnih.gov
Table 1: Selected Bond Lengths and Angles in an (Aminomethyl)ferrocene Derivative This table presents data from a representative crystal structure of a tertiary aminomethyl-substituted ferrocene derivative.
| Parameter | Value | Reference |
| Fe-Ct (Å) | 1.6498(18) | researchgate.net |
| N-C6 (Å) | 1.462(2) | researchgate.net |
| N-C7 (Å) | 1.465(2) | researchgate.net |
| Ct-Fe-Ct (°) | 179.65(8) | researchgate.net |
| C6-N-C7 (°) | 114.61(13) | researchgate.net |
Ct refers to the centroid of the cyclopentadienyl ring.
Overview of Research Trajectories and Interdisciplinary Relevance
The unique combination of a stable, redox-active ferrocene core and a versatile amino group has propelled (aminomethyl)ferrocene and its derivatives into various fields of research. biomedpharmajournal.orga2bchem.com
In Catalysis: (Aminomethyl)ferrocene derivatives are extensively used as ligands in transition-metal catalysis. The nitrogen atom of the amino group can coordinate to a metal center, and by introducing other donor atoms (e.g., phosphorus), chiral P,N-ligands can be synthesized. beilstein-journals.orgnih.gov These ligands have shown great promise in asymmetric catalysis, facilitating enantioselective transformations. a2bchem.combeilstein-journals.orgnih.gov
In Materials Science: The electrochemical properties of the ferrocene unit make (aminomethyl)ferrocene a valuable building block for redox-active materials. a2bchem.com These materials have potential applications in sensors, molecular electronics, and as components of redox-responsive polymers and dendrimers. rsisinternational.orgacs.org The ability to easily functionalize the amino group allows for the incorporation of the ferrocene moiety into larger and more complex material architectures. a2bchem.com
In Medicinal Chemistry and Bioorganometallic Chemistry: Ferrocene-containing compounds have attracted considerable interest for their potential biological applications. biomedpharmajournal.org The incorporation of a ferrocene unit into a biologically active molecule can enhance its efficacy. (Aminomethyl)ferrocene can serve as a scaffold to attach to other molecules, such as peptides or steroids, creating novel bioactive conjugates. biomedpharmajournal.orgresearchgate.net Research in this area explores the development of new therapeutic and diagnostic agents. biomedpharmajournal.orgrsisinternational.org
Table 2: Key Research Applications of (Aminomethyl)ferrocene Derivatives
| Research Area | Application | Key Features Utilized |
| Catalysis | Chiral ligands for asymmetric synthesis | Planar chirality, coordinating amino group |
| Materials Science | Redox-active polymers and sensors | Reversible redox behavior of the ferrocene core |
| Medicinal Chemistry | Bioorganometallic drug candidates | Biocompatibility, structural diversity |
| Supramolecular Chemistry | Building blocks for self-assembly | Defined geometry, potential for hydrogen bonding |
Structure
2D Structure
Properties
InChI |
InChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQEPSSJGFPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FeN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Aminomethyl Ferrocene and Its Derivatives
Reductive Amination Strategies
Reductive amination serves as a powerful strategy for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds in a one-pot fashion, where an aldehyde or ketone reacts with an amine under neutral or weakly acidic conditions in the presence of a reducing agent. wikipedia.org This method has been successfully applied to ferrocene (B1249389) aldehydes for the synthesis of numerous (aminomethyl)ferrocene derivatives. researchgate.net
Synthesis from Formylferrocene and Analogues
Formylferrocene (also known as ferrocenecarbaldehyde) is a primary starting material for producing monosubstituted (aminomethyl)ferrocenes. researchgate.netresearchgate.net The reductive amination of formylferrocene with various primary and secondary amines has been extensively studied. researchgate.net This reaction provides a direct route to N-substituted (ferrocenylmethyl)amines. For instance, reacting formylferrocene with primary or secondary amines in the presence of a suitable reducing agent yields the corresponding secondary or tertiary aminomethyl derivatives. researchgate.netresearchgate.net The versatility of this method allows for the incorporation of diverse functional groups, as demonstrated by the synthesis of derivatives like N-(ferrocenylmethyl)isoleucine methyl ester and N,N-bis(ferrocenylmethyl)glycine ethyl ester. researchgate.net
Utilization of 1,1′-Diformylferrocene Precursors
For the synthesis of disubstituted aminomethyl compounds, 1,1′-diformylferrocene is the key precursor. researchgate.netdokumen.pub This dialdehyde (B1249045) allows for the introduction of aminomethyl groups on both cyclopentadienyl (B1206354) rings of the ferrocene core. researchgate.net A significant application of this precursor is in the synthesis of cyclic derivatives known as azaferrocenophanes. researchgate.netmdpi.com This is achieved through a cyclic reductive amination reaction where 1,1′-diformylferrocene is reacted with a primary amine. researchgate.netmdpi.com For example, reacting 1,1′-diformylferrocene with primary amines can lead to the formation of [2+1] or [2+2] macrocyclic compounds. cnr.it This strategy has been employed to create a variety of aminomethyl-substituted ferrocenes, including those with potential applications in materials science and medicinal chemistry. researchgate.netmdpi.comunive.it
Role of Reducing Agents (e.g., NaBH(OAc)₃, LiAlH₄)
The choice of reducing agent is critical in reductive amination as it dictates the selectivity and outcome of the reaction. researchgate.netdokumen.pub Different agents exhibit varying reactivity towards the carbonyl starting material and the imine intermediate. wikipedia.orgharvard.edu
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and highly selective reducing agent favored for reductive aminations. researchgate.netharvard.edu It is particularly effective for synthesizing tertiary (ferrocenylmethyl)amines and azaferrocenophanes from formylferrocene or 1,1′-diformylferrocene. researchgate.netdokumen.pubacs.org NaBH(OAc)₃ is capable of reducing the intermediate iminium ion much faster than the initial aldehyde, which prevents side reactions and leads to high yields of the desired amine product. researchgate.netmasterorganicchemistry.comharvard.edu Its use has resulted in the synthesis of numerous new compounds in yields ranging from 65% to 97%. researchgate.netresearchgate.netacs.org
Lithium aluminium hydride (LiAlH₄): In contrast, LiAlH₄ is a much stronger and less selective reducing agent. researchgate.netdokumen.pub Its application in the reductive amination of ferrocene aldehydes leads to different products. researchgate.netacs.org Specifically, LiAlH₄ is used to synthesize (iminomethyl)ferrocenes and secondary (ferrocenylmethyl)amines. researchgate.netdokumen.pubacs.org The reaction with LiAlH₄ can be controlled to either isolate the imine intermediate or proceed to the fully reduced secondary amine. researchgate.net
| Reducing Agent | Precursor(s) | Typical Product(s) | Selectivity |
| NaBH(OAc)₃ | Formylferrocene, 1,1′-Diformylferrocene | Tertiary (ferrocenylmethyl)amines, Azaferrocenophanes | Mild and selective for iminium ions researchgate.netdokumen.pubacs.org |
| LiAlH₄ | Formylferrocene, 1,1′-Diformylferrocene | Secondary (ferrocenylmethyl)amines, (Iminomethyl)ferrocenes | Strong, less selective; can reduce both imines and carbonyls researchgate.netdokumen.pubacs.org |
Functionalization and Derivatization Approaches
The foundational reductive amination strategies open pathways to a wide array of functionalized (aminomethyl)ferrocene derivatives. By varying the amine component and controlling the reaction conditions, secondary, tertiary, and more complex amine structures can be selectively synthesized. researchgate.netacs.org
Introduction of Secondary and Tertiary Amine Moieties
The synthesis of secondary and tertiary (aminomethyl)ferrocenes is achieved by reacting formylferrocene or 1,1'-diformylferrocene with the appropriate primary or secondary amine, respectively. researchgate.netdokumen.pub
Tertiary Amines: The reaction of formylferrocene or 1,1'-diformylferrocene with secondary amines (e.g., diethylamine, piperidine) in the presence of NaBH(OAc)₃ efficiently yields tertiary amines like 1,1′-bis((N,N-diethylamino)methyl)ferrocene. researchgate.net
Secondary Amines: The synthesis of secondary amines requires a different approach, often utilizing LiAlH₄ as the reducing agent. researchgate.netacs.org These compounds are valuable as they possess a reactive N-H bond that can be used for further functionalization. researchgate.net
Optimized one or two-step reactions have been developed, delivering a variety of new aminomethyl-substituted ferrocenes in high yields (65–97%). researchgate.netresearchgate.netacs.org
| Precursor | Amine | Reducing Agent | Product Type | Yield (%) |
| 1,1′-Diformylferrocene | Diethylamine | NaBH(OAc)₃ | Tertiary Amine | 91 researchgate.net |
| Formylferrocene | Piperidine | NaBH(OAc)₃ | Tertiary Amine | 88 researchgate.net |
| Formylferrocene | Pyrrolidine | NaBH(OAc)₃ | Tertiary Amine | 97 researchgate.net |
| 1,1′-Diformylferrocene | Aniline | LiAlH₄ | Secondary Amine | 85 researchgate.net |
| Formylferrocene | Isopropylamine | LiAlH₄ | Secondary Amine | 92 researchgate.net |
Synthesis of Iminomethylferrocenes and Azaferrocenophanes
Beyond simple secondary and tertiary amines, reductive amination strategies are employed to create more complex ferrocene derivatives.
(Iminomethyl)ferrocenes: These compounds, which contain a C=N double bond, are typically synthesized using LiAlH₄ as the reducing agent under controlled conditions that favor the formation of the imine without subsequent reduction to the amine. researchgate.netdokumen.pubacs.org They serve as important parent compounds for other derivatives. researchgate.net
Azaferrocenophanes: These are macrocyclic ferrocene derivatives containing at least one nitrogen atom in the bridge connecting the two cyclopentadienyl rings. They are synthesized via the cyclic reductive amination of 1,1′-diformylferrocene with primary amines or diamines. researchgate.netdokumen.pubmdpi.com The use of NaBH(OAc)₃ as a mild reducing agent is particularly effective for these cyclization reactions, leading to the formation of aza- acs.org-ferrocenophane and other related structures in good yields. researchgate.netmdpi.com These molecules are of interest for their unique structural properties and potential in host-guest chemistry and catalysis. researchgate.net
Formation of Di- and Multi-Ferrocenyl Amine Systems
The construction of molecules containing two or more ferrocene units linked by a nitrogen atom is a field of significant interest, driven by the potential applications of these systems in materials science and catalysis. theaic.org A variety of synthetic strategies have been developed to achieve these di- and multi-ferrocenyl amine structures.
One effective method is reductive amination . This process can selectively produce a range of products including (iminomethyl)ferrocenes, azaferrocenophanes, and diferrocenylamines starting from formylferrocene or 1,1'-diformylferrocene. unipa.itresearchgate.netacs.orgresearchgate.net The choice of reducing agent is crucial; for instance, NaBH(OAc)₃ is used as a mild reducing agent for synthesizing tertiary (ferrocenylmethyl)amines, while the more powerful LiAlH₄ is employed for producing secondary (ferrocenylmethyl)amines and (iminomethyl)ferrocenes. researchgate.netacs.orgresearchgate.net These optimized one or two-step reactions have successfully produced a variety of new compounds in yields ranging from 65–97%. researchgate.netacs.orgresearchgate.net
Another approach involves the synthesis of bis(ferrocenyl)(alkyl)phosphanes and their corresponding oxides. These are prepared by reacting ferrocene with alkyldichlorophosphanes in the presence of aluminum chloride. acs.org The resulting multi-ferrocene systems exhibit interesting electrochemical properties, with the phosphane oxides showing two reversible oxidations. acs.org
The synthesis of di- and triferrocenyl (hetero)aromatics has also been achieved using the Negishi C,C cross-coupling protocol. acs.org This method has been successfully used to prepare compounds like 2,5-diferrocenylpyridine, 2,6-diferrocenylpyridine, 1,3,5-triferrocenylbenzene, and 2,4,6-triferrocenyl-1,3,5-triazine. acs.org
A three-component, one-pot reaction provides an efficient, catalyst-free method for synthesizing ferrocenyl-substituted allylamine (B125299) derivatives from α-(hydroxy)alkyl ferrocenes, aldehydes, and secondary amines. rsc.org The yield of this reaction is notably influenced by the steric hindrance of the amine used. rsc.org
Table 1: Selected Synthetic Routes to Di- and Multi-Ferrocenyl Amine Systems This table is scrollable.
| Starting Material(s) | Reagents/Conditions | Product Type | Yield | Reference(s) |
|---|---|---|---|---|
| Formylferrocene / 1,1'-Diformylferrocene | Primary/Secondary Amines, NaBH(OAc)₃ or LiAlH₄ | Tertiary/Secondary (Ferrocenylmethyl)amines, Diferrocenylamines | 65-97% | researchgate.net, acs.org, researchgate.net |
| Ferrocene | Alkyldichlorophosphanes, AlCl₃ | Bis(ferrocenyl)(alkyl)phosphanes/oxides | - | acs.org |
| Halo-(hetero)aromatics | Ferrocenylzinc chloride, Pd catalyst | Di- and Triferrocenyl (hetero)aromatics | - | acs.org |
| α-(Hydroxy)alkyl ferrocenes, Aldehydes, Secondary Amines | One-pot, catalyst-free | Ferrocenyl-substituted allylamines | Variable | rsc.org |
Advanced Synthetic Techniques for Complex Architectures
The quest for novel materials with tailored electronic and catalytic properties has spurred the development of sophisticated synthetic methods for creating complex architectures based on (aminomethyl)ferrocene.
C-H Functionalization Methodologies
Direct C-H functionalization has become a powerful strategy for modifying the ferrocene core, as it avoids the need for pre-functionalized starting materials and is more atom-economical. beilstein-journals.org Transition-metal-catalyzed C-H activation allows for the direct conversion of C-H bonds into new carbon-carbon and carbon-heteroatom bonds. nih.gov
Palladium-catalyzed C-H activation is a prominent technique. The amino group of (aminomethyl)ferrocene and its derivatives can act as a directing group, guiding the functionalization to the ortho position of the cyclopentadienyl (Cp) ring. acs.orgrsc.org For instance, Pd(II)-catalyzed asymmetric C-H arylation of N,N-disubstituted dialkylaminomethyl ferrocenes has been achieved using chiral amino acids like Boc-L-Val-OH as ligands. rsc.org This approach yields planar chiral ferrocenes with excellent enantioselectivity. acs.orgrsc.org Challenges in using secondary amines as directing groups, such as their susceptibility to oxidation, have been addressed by using specific ligands like the axially chiral NOBINAc ligand, which enhances the desired C-H activation process. chemrxiv.orgchemrxiv.org
Rhodium(I)-catalyzed C-H arylation has also been employed for the synthesis of planar chiral 1,2-disubstituted ferrocenes. nih.gov This method can be challenging due to the weak coordinating ability of aldehyde directing groups, but one-pot protocols have been developed to overcome this. nih.gov Furthermore, Rh(III)-catalyzed C-H amidation of ferrocenes with isocyanates provides a route to various disubstituted ferrocenes in high yields. beilstein-journals.org
Cobalt(III)-catalyzed C-H allylation of ferrocene thioamides with allyl carbonates has been developed, offering a method that is compatible with a wide range of functional groups. acs.org
Coupling Reactions for Extended Conjugates
Cross-coupling reactions are indispensable for constructing extended π-conjugated systems that incorporate the (aminomethyl)ferrocene unit, which are of interest for applications in molecular electronics. beilstein-journals.orgnih.gov
The Suzuki-Miyaura coupling reaction , a palladium-catalyzed reaction between an organoboron compound and a halide, is a versatile tool for creating C-C bonds. mdpi.commdpi.com This reaction has been used to synthesize ferrocenyl-naphthoquinone derivatives and to couple various arylboronic acids with β-(2-bromophenyl)acrylferrocene to extend molecular conjugation. mdpi.commdpi.com Ferrocene-based ligands have been developed to improve the efficiency of Suzuki couplings involving aryl chlorides. mdpi-res.com
The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another key palladium-catalyzed reaction for extending conjugation. nih.govwashington.eduorganic-chemistry.org This method has been used to attach ferrocene alkyne derivatives to peptides containing iodophenylalanine. nih.gov While typically requiring anhydrous and anaerobic conditions, newer procedures have made the reaction more robust. organic-chemistry.org
Other coupling reactions such as Negishi and Stille couplings have also been utilized for ferrocene functionalization, though the latter can be sensitive to steric hindrance. torontomu.ca
Table 2: Key Coupling Reactions for Extended Ferrocene Conjugates This table is scrollable.
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound, Halide | Palladium catalyst | Aryl- or vinyl-substituted ferrocenes | mdpi.com, mdpi.com, mdpi-res.com |
| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst | Alkyne-bridged ferrocene systems | nih.gov, washington.edu, organic-chemistry.org |
| Negishi | Organozinc compound, Halide | Palladium catalyst | Aryl-substituted ferrocenes | torontomu.ca, acs.org |
| Heck | Alkene, Halide | Palladium catalyst | Vinyl-substituted ferrocenes | mdpi.com |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of (aminomethyl)ferrocene derivatives in solution. By analyzing the chemical shifts and coupling constants of different nuclei, detailed information about the connectivity of atoms and the electronic environment within the molecule can be obtained.
Proton (¹H) NMR Analysis
Proton NMR spectra of (aminomethyl)ferrocene derivatives provide key information about the protons in the molecule. For instance, in N,N-dimethylaminomethylferrocene, the protons of the cyclopentadienyl (B1206354) (Cp) rings, the methylene (B1212753) bridge, and the methyl groups on the nitrogen atom can be clearly distinguished. rsc.orgchemicalbook.com
In a study of 1,1'-bis((N,N-diethylamino)methyl)ferrocene in deuterated chloroform (B151607) (CDCl₃), the ethyl group protons appeared as a triplet at 1.02 ppm and a quartet at 2.43 ppm. researchgate.net The methylene spacer protons were observed as a singlet at 3.48 ppm, while the cyclopentadienyl ring protons showed signals at 4.05 and 4.08 ppm. researchgate.net Similarly, the ¹H NMR spectrum of 1,1′-bis(aminomethyl)ferrocene in CDCl₃ shows distinct signals for the different protons within the molecule. rsc.org
The following table summarizes the ¹H NMR chemical shifts for a representative (aminomethyl)ferrocene derivative:
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl (CH₃) | 1.02 | Triplet |
| Ethyl (CH₂) | 2.43 | Quartet |
| Methylene Spacer (CH₂) | 3.48 | Singlet |
| Cyclopentadienyl (Cp) | 4.05, 4.08 | Multiplet |
Table 1: ¹H NMR data for 1,1'-bis((N,N-diethylamino)methyl)ferrocene in CDCl₃. researchgate.net
Carbon-¹³ (¹³C) NMR Analysis
Carbon-¹³ NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. stackexchange.comlibretexts.org
For 1,1'-bis((N,N-diethylamino)methyl)ferrocene, the ¹³C NMR signals for the cyclopentadienyl rings are found at 83.4, 71.7, and 68.7 ppm. researchgate.net The methylene carbons resonate at 52.2 and 46.5 ppm, and the methyl carbons of the ethyl group appear at 12.1 ppm. researchgate.net These shifts are characteristic and allow for the unambiguous assignment of each carbon atom in the structure.
A summary of the ¹³C NMR data is provided in the table below:
| Carbon Atom | Chemical Shift (δ, ppm) |
| Cyclopentadienyl (Cp) | 83.4, 71.7, 68.7 |
| Methylene (Cp-CH₂) | 52.2 |
| Methylene (N-CH₂) | 46.5 |
| Methyl (CH₃) | 12.1 |
Table 2: ¹³C NMR data for 1,1'-bis((N,N-diethylamino)methyl)ferrocene in CDCl₃. researchgate.net
Nitrogen-¹⁵ (¹⁵N) NMR Studies
Nitrogen-¹⁵ NMR spectroscopy is a more specialized technique that offers direct insight into the electronic environment of the nitrogen atom in (aminomethyl)ferrocene derivatives. huji.ac.il Although the natural abundance of ¹⁵N is low, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to determine its chemical shift. researchgate.net
For a series of aminomethyl-substituted ferrocenes, ¹⁵N NMR measurements have established benchmark values ranging from -330 to -305 ppm, with nitromethane (B149229) used as a reference at δ 0 ppm. researchgate.netacs.org For example, the ¹⁵N chemical shift for 1,1'-bis((N,N-diethylamino)methyl)ferrocene was determined to be -327.3 ppm in CDCl₃. researchgate.net This information is particularly valuable for understanding the electronic properties of the amino group and its interaction with the ferrocene (B1249389) moiety.
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Elucidation of Molecular Conformation and Packing
X-ray crystal structures of various (aminomethyl)ferrocene derivatives have been determined, offering a detailed view of their molecular conformations. researchgate.netacs.orgnih.gov For instance, the crystal structure of [(N,N-dimethylamino)methyl]ferrocene reveals that the cyclopentadienyl rings adopt an eclipsed conformation, with a dihedral angle of 1.53(15)° between their mean planes. iucr.orgiucr.org The aminomethyl side chain is oriented above its attached cyclopentadienyl ring. iucr.orgiucr.org
In the solid state, these molecules often exhibit specific packing arrangements. For example, the crystal packing of [(N,N-dimethylamino)methyl]ferrocene is influenced by van der Waals forces, with H···H contacts accounting for a significant portion of the intermolecular interactions. iucr.org The analysis of crystal packing provides insights into how molecules organize themselves in a crystalline lattice, which can influence the material's bulk properties.
| Compound | Crystal System | Space Group | Conformation |
| [(N,N-dimethylamino)methyl]ferrocene | Monoclinic | P2₁/n | Eclipsed Cp rings |
| (Rp,Rp)-bis{2-[(dimethylamino)methyl]ferrocenyl}dimethylsilane | Orthorhombic | P2₁2₁2₁ | Eclipsed Cp rings |
Table 3: Crystallographic data for selected (aminomethyl)ferrocene derivatives. iucr.orgiucr.org
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
While strong intramolecular hydrogen bonds are not typically the dominant interaction in simple (aminomethyl)ferrocenes, weaker C-H···π interactions can play a role in stabilizing the molecular conformation and influencing the crystal packing. mdpi.com In more complex derivatives or in the presence of suitable functional groups, classical hydrogen bonding can occur. For example, in the crystal structure of 1,1'-bis(aminomethyl)ferrocene, the arrangement of molecules in the crystal lattice is influenced by intermolecular interactions. rsc.org The study of these non-covalent interactions is crucial for understanding the supramolecular chemistry of these compounds and for the design of crystalline materials with specific properties.
Electrochemical Behavior and Electron Transfer Properties
Cyclic Voltammetry and Redox Potential Determination
Cyclic voltammetry (CV) is the principal technique used to investigate the electrochemical behavior of (aminomethyl)ferrocene derivatives. These studies reveal crucial information about the redox potentials, the stability of the oxidized and reduced forms, and the kinetics of electron transfer.
Substituted ferrocenes typically undergo a reversible, one-electron oxidation process centered on the iron atom, transitioning from Fe(II) to Fe(III). researchgate.net For many (aminomethyl)ferrocene compounds, cyclic voltammetry shows two distinct oxidation potentials: one corresponding to the Fe(II)/Fe(III) redox couple of the ferrocene (B1249389) unit and a second, often irreversible, oxidation related to the amino functional group at a higher potential. acs.orgfigshare.comresearchgate.net
The redox potential of the ferrocene moiety is a key parameter determined by CV. It is highly dependent on the molecular structure and the experimental conditions. For instance, the electrochemical behavior of derivatives can be significantly altered by interactions with other species in solution. In the case of bis[1,1′-N,N′-(2-picolyl)aminomethyl]ferrocene, a ligand designed for metal ion sensing, the coordination of various metal cations to the aminomethyl sidearms leads to a pronounced anodic shift (a shift to a more positive potential) of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) wave. researchgate.net This shift indicates that the complexation makes the ferrocene core more difficult to oxidize. The magnitude of this shift can be used to detect and quantify the presence of specific metal ions. researchgate.net
Table 1: Anodic Shift (ΔE₁/₂) in the Redox Potential of bis[1,1′-N,N′-(2-picolyl)aminomethyl]ferrocene upon Complexation with Divalent Metal Ions Data sourced from a study in anhydrous CH₃CN solution. researchgate.net
| Metal Ion | Anodic Shift (ΔE₁/₂) in mV |
| Zn²⁺ | 249 |
| Ni²⁺ | 225 |
| Pd²⁺ | 81 |
| Cu²⁺ | 61 |
This data illustrates how the binding of different metal ions modulates the electronic environment of the ferrocene core, a principle that is fundamental to its use in electrochemical sensing. researchgate.net
Understanding Electronic Communication between Redox Centers
Electronic communication refers to the extent to which the redox events at two or more electroactive centers within the same molecule influence one another. In derivatives of (aminomethyl)ferrocene, this is often studied in systems containing multiple ferrocene units or a ferrocene unit linked to another redox-active group.
When two ferrocene units are linked, the degree of electronic communication is highly dependent on the nature of the bridging ligand. nih.gov
Strong Communication: If the ferrocene moieties are connected by a conjugated spacer, such as a thienylene bridge, the cyclic voltammogram often displays two separate, well-defined oxidation waves. nih.gov The first oxidation corresponds to the formation of a mixed-valence species (Fc⁺-bridge-Fc), and the second corresponds to the oxidation of the remaining ferrocene unit (Fc⁺-bridge-Fc⁺). The potential difference between these two waves (ΔE) provides a quantitative measure of the electronic coupling between the iron centers.
Weak or No Communication: In contrast, when two ferrocene units are linked by a non-conjugated, insulating spacer, or when they are part of a large, flexible structure like a dendrimer, they tend to behave as independent redox centers. nih.gov In such cases, the cyclic voltammogram typically shows a single, two-electron oxidation wave, indicating that both iron centers are oxidized at the same potential with no significant electronic interaction between them. nih.gov
Studies on diferrocenylamines, where two ferrocene units are connected through a nitrogen atom, also provide insight into this phenomenon, exploring how the amino linker mediates the interaction between the two iron centers. acs.orgresearchgate.net The ability to control electronic communication is critical for the development of molecular wires and materials for molecular electronics. nih.gov
Modulation of Redox Properties by Substituent Effects
The redox potential of the ferrocene core is highly tunable and can be systematically modulated by the electronic effects of substituents on the cyclopentadienyl (B1206354) rings. mdpi.com The aminomethyl group (-CH₂NR₂) is generally considered an electron-donating group. By increasing the electron density at the iron center, it makes the ferrocene unit easier to oxidize, resulting in a cathodic shift (a shift to a more negative potential) compared to unsubstituted ferrocene. mdpi.com
Conversely, attaching electron-withdrawing groups to the ferrocene core makes it more electron-deficient and harder to oxidize, causing an anodic shift to more positive potentials. researchgate.netmdpi.com The predictable nature of these electronic effects allows for the rational design of ferrocene derivatives with specific, desired redox potentials. A linear correlation is often observed between the half-wave oxidation potentials of substituted ferrocenes and the Hammett constants (σ) of the substituents, which quantify their electron-donating or electron-withdrawing character. researchgate.net
The electronic nature of the aminomethyl substituent itself can be altered. For example, protonation of the nitrogen atom or its coordination to a Lewis acid (like a metal cation) changes its character from electron-donating to strongly electron-withdrawing. researchgate.netpsu.edu This change is due to the positive charge on the nitrogen atom, which inductively withdraws electron density from the ferrocene core. This effect is clearly demonstrated by the significant anodic shifts observed in the redox potential of aminomethyl-functionalized ferrocenes upon protonation or metal ion complexation, as detailed in Table 1. researchgate.netpsu.edu
Design of Redox-Switchable Molecular Systems
A redox-switchable system is a molecule whose function or properties can be turned "on" or "off" or otherwise modulated by changing the oxidation state of a redox-active component, such as the Fc/Fc⁺ couple. nsf.gov The predictable and reversible electrochemistry of (aminomethyl)ferrocene makes it an excellent building block for such systems.
Key examples of redox-switchable systems based on (aminomethyl)ferrocene derivatives include:
Redox-Active Sensors: As discussed previously, aminomethyl-functionalized ferrocenes equipped with binding sites for ions or molecules can act as electrochemical sensors. researchgate.net The binding event is signaled by a shift in the ferrocene redox potential, effectively switching the molecule's electrochemical output. researchgate.netmdpi.com
Proton-Activated Switches: Simple (aminomethyl)ferrocene derivatives can function as proton-sensitive redox switches. psu.edu In a neutral or basic medium, the amine is unprotonated, and the ferrocene exhibits a certain redox potential. Upon addition of acid, the amine is protonated, causing a dramatic anodic shift in the redox potential. psu.eduacs.org This change in redox state can be used to trigger other processes in a pH-dependent manner.
Switchable Catalysis: The oxidation state of a ferrocene ligand can be used to control the catalytic activity of a metal complex. nsf.gov By attaching an (aminomethyl)ferrocene derivative to a catalytically active metal center, the electronic and steric properties of the catalyst can be altered by oxidizing or reducing the remote iron center. This strategy has been used to create catalysts that can be switched between active and inactive states or even to switch their selectivity between different polymerization reactions, allowing for the synthesis of complex block copolymers in a single pot. nsf.govacs.org
These examples highlight how the fundamental electrochemical properties of (aminomethyl)ferrocene are harnessed to create sophisticated molecular devices that respond to external stimuli.
Coordination Chemistry and Ligand Design Principles
(Aminomethyl)ferrocene as a Building Block for Ligands
(Aminomethyl)ferrocene serves as a versatile and fundamental precursor for an extensive array of ligands. acs.orgresearchgate.net Its structure, featuring a reactive amino group attached to a ferrocenyl moiety via a methylene (B1212753) spacer, allows for straightforward synthetic modifications. a2bchem.com This adaptability enables the creation of a diverse range of ligand systems with tailored electronic and steric properties.
The aminomethyl group provides a convenient handle for further functionalization, leading to the development of multidentate ligands. acs.orgresearchgate.net For instance, it can be readily incorporated into Schiff base ligands through condensation reactions with aldehydes or ketones. researchgate.netbohrium.com These Schiff base ligands, often featuring additional donor atoms, can then be used to chelate various metal ions. The ferrocene (B1249389) backbone itself imparts unique characteristics to the resulting ligands, including redox activity stemming from the Fe(II)/Fe(III) couple and the potential for planar chirality. acs.orgnih.gov
Furthermore, (aminomethyl)ferrocene is a key starting material for the synthesis of more complex ligand frameworks. It can be used to construct phosphine-containing ligands, which are highly valuable in catalysis. acs.org The combination of the "soft" phosphine (B1218219) donor and the "hard" amine donor in the same ligand scaffold, derived from (aminomethyl)ferrocene, leads to hybrid ligands with interesting coordination properties. rsc.org The inherent stability and well-defined stereochemistry of the ferrocene unit make it an attractive platform for designing ligands for asymmetric catalysis. nih.gova2bchem.com
The synthetic utility of (aminomethyl)ferrocene extends to the preparation of ligands for supramolecular chemistry and materials science. The ability to introduce specific functionalities through the amino group allows for the construction of larger, redox-active assemblies. acs.org The straightforward preparation of (aminomethyl)ferrocene and its derivatives, often through reductive amination of formylferrocene, makes it an accessible and economically viable building block for a wide range of chemical applications. acs.orgresearchgate.net
Synthesis and Characterization of Metal Complexes
The ligands derived from (aminomethyl)ferrocene readily form complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting metal complexes can be characterized by a range of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. acs.orgresearchgate.netbohrium.com
Mononuclear and Polynuclear Complexes
(Aminomethyl)ferrocene-based ligands can give rise to both mononuclear and polynuclear metal complexes, depending on the ligand design and the stoichiometry of the reaction. acs.org In mononuclear complexes, a single metal center is coordinated by one or more ligands. For example, tetradentate Schiff base ligands derived from (aminomethyl)ferrocene can chelate a single metal ion, such as copper(II) or silver(I), to form stable mononuclear species. researchgate.net
Polynuclear complexes, containing two or more metal centers, can be assembled using bridging ligands derived from (aminomethyl)ferrocene. acs.org For instance, bis-bidentate ligands can bridge two metal ions, leading to the formation of dinuclear or polynuclear structures. researchgate.net The ferrocene units within these polynuclear assemblies can influence the electronic communication between the metal centers. The electrochemical properties of these complexes are of particular interest, as the ferrocene moiety can undergo reversible oxidation, providing a redox-active component to the system. acs.org The synthesis of trinuclear transition metal complexes with water-soluble aminomethyl(ferrocenylmethyl)phosphines has also been reported. acs.org
The structural diversity of these complexes is vast, ranging from simple discrete molecules to more intricate coordination polymers. ub.edu The choice of metal ion and the specific design of the ferrocene-based ligand play crucial roles in determining the final architecture of the complex.
Stereochemical Aspects in Complex Formation
The stereochemistry of ferrocene-based ligands plays a critical role in the formation and properties of their metal complexes. (Aminomethyl)ferrocene itself is prochiral, and appropriate substitution can lead to planar chiral derivatives. acs.orgresearchgate.net This inherent chirality can be transferred to the resulting metal complexes, making them valuable for applications in asymmetric catalysis.
The conformation of the ferrocene backbone in the ligand can influence the geometry of the resulting metal complex. X-ray diffraction studies have revealed that the ferrocene backbone can adopt various conformations in the solid state, which may not always be the one that minimizes steric hindrance. acs.orgresearchgate.net This conformational flexibility can have implications for the catalytic activity and selectivity of the corresponding metal complexes.
In the design of chiral ligands, the stereogenic elements can be located at the ferrocene plane, at a side chain, or at a coordinated atom. The interplay of these different sources of chirality can lead to highly effective and selective catalysts. The well-defined and rigid nature of the ferrocene scaffold provides a robust platform for the precise spatial arrangement of donor groups, which is essential for achieving high levels of stereocontrol in chemical reactions.
Development of Chiral and Hybrid Ferrocene-Based Ligands
A significant area of research focuses on the development of chiral and hybrid ligands derived from (aminomethyl)ferrocene. a2bchem.com These ligands are of great interest for their potential applications in asymmetric catalysis, a field that relies on the use of chiral catalysts to produce enantiomerically pure compounds. rsc.org
Chiral ligands can be synthesized from (aminomethyl)ferrocene by introducing a chiral auxiliary or by resolving a racemic mixture of a chiral ferrocene derivative. acs.orgresearchgate.net The resulting enantiopure ligands can then be used to prepare chiral metal complexes that can catalyze a wide range of asymmetric transformations with high enantioselectivity.
Hybrid ligands, which contain two or more different types of donor atoms, are another important class of ligands derived from (aminomethyl)ferrocene. rsc.org For example, ligands incorporating both a "hard" nitrogen donor from the aminomethyl group and a "soft" phosphorus donor can be synthesized. bohrium.com These P,N-hybrid ligands have shown great promise in various catalytic applications, as the different electronic properties of the donor atoms can lead to unique reactivity and selectivity. The development of ferrocenyl P,P,N,N,O-ligands has been reported for use in ruthenium-catalyzed asymmetric hydrogenation of ketones. rsc.org
The modular nature of the synthesis of these ligands, starting from (aminomethyl)ferrocene, allows for the systematic variation of the ligand structure. acs.orgresearchgate.net This enables the fine-tuning of the steric and electronic properties of the ligand to optimize its performance in a specific catalytic reaction. The combination of the redox activity of the ferrocene unit with the catalytic activity of the metal center can also lead to the development of redox-switchable catalysts.
Catalytic Applications in Organic Synthesis
Homogeneous Catalysis using Ferrocene-Based Ligands
(Aminomethyl)ferrocene serves as a foundational building block for a multitude of ligands used in homogeneous catalysis. a2bchem.comresearchgate.net The amino group provides a convenient handle for further functionalization, allowing for the synthesis of ligands with tailored steric and electronic properties. a2bchem.com The inherent chirality of substituted ferrocenes, combined with the coordinating ability of the amino group and other introduced functionalities, has led to the development of highly effective ligands for a range of synthetic transformations.
Asymmetric Catalysis and Enantioselective Transformations
The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. a2bchem.com Ferrocene (B1249389) derivatives featuring an (aminomethyl) group have been instrumental in the creation of ligands that induce high levels of stereoselectivity. The chirality in these systems can arise from a stereogenic center on a substituent, but more uniquely, from the planar chirality of a 1,2-disubstituted ferrocene core.
A significant breakthrough in this area involves the use of N,N-disubstituted aminomethylferrocene derivatives in palladium-catalyzed asymmetric C-H bond activation reactions. For instance, by employing a chiral ligand such as Boc-L-Val-OH, planar chiral ferrocenes can be synthesized with excellent enantioselectivity (up to 99% ee). beilstein-journals.orgnih.gov These reactions often proceed through a C-H activation mechanism where the aminomethyl group acts as a directing group. beilstein-journals.orgacs.org The resulting planar chiral ferrocenes can then be transformed into other valuable ligands, such as P,N-ligands, which have shown efficacy in reactions like palladium-catalyzed allylic substitutions, albeit with moderate enantioselectivity in some initial studies. beilstein-journals.org
Research has demonstrated the enantioselective Pd(II)-catalyzed direct coupling of aminomethylferrocene derivatives with boronic acids, achieving yields between 14–81% and up to 99% ee under mild conditions with Boc-L-Val-OH as the ligand. acs.org Similarly, a Pd-catalyzed asymmetric oxidative cross-coupling reaction between N,N-dimethylaminomethylferrocene and heteroarenes has been developed, affording planar chiral ferrocenes with high yields (36–86%) and outstanding enantioselectivity (95–99% ee). acs.org The products of these reactions can be readily converted into chiral bidentate ligands that are effective in other asymmetric transformations, such as the diethylzinc (B1219324) addition to aldehydes. acs.org
| Reaction Type | Catalyst System | Chiral Ligand | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |
| Annulation | Pd(OAc)₂ | Boc-L-Val-OH | N,N-disubstituted aminomethylferrocene, diarylethyne | Planar chiral ferrocene | Up to 99% | beilstein-journals.orgnih.gov |
| Direct Coupling | Pd(II) | Boc-L-Val-OH | Aminomethylferrocene derivative, arylboronic acid | Planar chiral ferrocene | Up to 99% | acs.org |
| Oxidative C-H/C-H Cross-Coupling | Pd(OAc)₂ | Boc-L-Ile-OH | N,N-dimethylaminomethylferrocene, heteroarene | Planar chiral ferrocene | 95-99% | acs.org |
| Allylic Alkylation | [Pd(allyl)Cl]₂ | Planar chiral P,N-ligand derived from (aminomethyl)ferrocene | (rac)-1,3-diphenylallyl acetate (B1210297) | Chiral allylic alkylation product | 44% | beilstein-journals.org |
| Diethylzinc Addition | Product from C-H/C-H cross-coupling | N/A (Product acts as catalyst) | Benzaldehyde | Chiral alcohol | 86% | acs.org |
Cross-Coupling Reactions
Ligands derived from (aminomethyl)ferrocene are also effective in various cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming transformations in organic synthesis. The aminomethyl group often serves as a directing group or as part of a bidentate ligand scaffold that stabilizes the metal catalyst and facilitates the catalytic cycle.
Palladium-catalyzed cross-coupling reactions, in particular, have benefited from ferrocenyl amine ligands. As mentioned previously, the palladium-catalyzed direct coupling of aminomethylferrocene derivatives with arylboronic acids is a powerful method for synthesizing planar chiral ferrocenes. acs.org This transformation is a type of Suzuki-Miyaura coupling that proceeds via C-H activation, guided by the aminomethyl directing group.
Furthermore, an enantioselective oxidative C–H/C–H cross-coupling reaction between ferrocenes and heteroarenes has been successfully developed. acs.org This process, catalyzed by palladium acetate with a chiral amino acid ligand, demonstrates a twofold C–H bond activation, producing biaryl compounds with high regio- and enantioselectivity. acs.org The N,N-dimethylaminomethyl group on the ferrocene substrate is crucial for directing the initial palladation step. acs.org The resulting planar chiral products can be further functionalized, highlighting the utility of the (aminomethyl)ferrocene scaffold in generating valuable chiral ligands and catalysts. acs.org
Telomerization and Polymerization Processes
The application of (aminomethyl)ferrocene derivatives extends to the field of polymer science. The redox properties of the ferrocene moiety and the coordinating nature of the amino group make these compounds suitable for use as catalysts or catalyst precursors in polymerization reactions.
While specific examples focusing solely on "(aminomethyl)ferrocene" in telomerization are less detailed in the searched literature, related ferrocene derivatives with amino or imino functionalities have been successfully employed in the polymerization and oligomerization of olefins. researchgate.net For instance, 1,1'-diaminoferrocene derivatives have been used to create catalysts for olefin polymerization promoted by both early (Ti, Zr) and late (Ni) transition metals. researchgate.net The development of chiral superbases based on aminomethylferrocene for applications in anionic polymerization has also been a subject of investigation. tu-dortmund.de These studies suggest the potential of (aminomethyl)ferrocene-based systems in controlling polymer architecture and properties.
Electrocatalysis
The ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple is well-known for its reversible and stable electrochemical behavior, making ferrocene derivatives, including (aminomethyl)ferrocene, excellent candidates for applications in electrocatalysis. a2bchem.com In this context, the ferrocene unit acts as an electron-transfer mediator, facilitating electrochemical reactions that might otherwise be slow or require high overpotentials.
Cyclic voltammetry studies of various (aminomethyl)ferrocene derivatives have shown distinct oxidation potentials corresponding to the Fe(II)/Fe(III) transition of the ferrocene core and the oxidation of the amino function. researchgate.net This predictable redox behavior is crucial for designing electrochemical sensors and electrocatalytic systems.
(Aminomethyl)ferrocene can be immobilized on electrode surfaces to create modified electrodes. These modified electrodes can then be used to catalyze the oxidation or reduction of specific analytes. The amino group provides a convenient point of attachment to the electrode surface or for further chemical modification to tune the catalyst's reactivity and selectivity. The unique redox properties imparted by the ferrocenyl moiety make (aminomethyl)ferrocene a valuable component in redox catalysis and various electrochemical applications. a2bchem.com
Supramolecular Chemistry and Host Guest Systems
Molecular Recognition and Binding Studies
The aminomethyl group on the ferrocene (B1249389) scaffold serves as a versatile anchor for creating sophisticated molecular receptors capable of recognizing and binding specific guest species, particularly metal cations. researchgate.net The binding event can be monitored through the electrochemical response of the ferrocene/ferrocenium (B1229745) (Fc/Fc+) redox couple, making these systems attractive for sensor applications.
A notable example is bis[1,1'-N,N'-(2-picolyl)aminomethyl]ferrocene, a ligand designed for the recognition of transition metal ions. nih.gov Potentiometric studies have determined the stability constants of its complexes with various divalent metal cations in aqueous solution. The ferrocene backbone imposes a structural constraint that influences the stability of the resulting complexes. nih.gov Upon complexation, the half-wave potential of the Fc/Fc+ couple shifts to more positive values (anodic shift), with the magnitude of the shift depending on the specific metal ion bound. This selective electrochemical response allows the compound to act as a sensor, for instance, selectively detecting Cu²⁺ even in the presence of other metal ions. nih.gov
Table 1: Stability Constants and Electrochemical Shifts for Metal Complexes of bis[1,1'-N,N'-(2-picolyl)aminomethyl]ferrocene
| Metal Ion | Log K (Stability Constant) | ΔE₁/₂ (mV) |
|---|---|---|
| Ni²⁺ | 10.51 | 152 |
| Cu²⁺ | 15.11 | 218 |
| Zn²⁺ | 8.35 | 111 |
| Cd²⁺ | 6.53 | 110 |
| Pb²⁺ | 8.84 | 268 |
Data sourced from potentiometric and electrochemical studies. nih.gov
The design of these receptors can be fine-tuned by modifying the linker attached to the ferrocene unit. Studies on various ferrocenyl conjugates have shown that the nature of the linker (e.g., amide vs. amine) significantly affects the redox potential (E₁/₂) and the stability of the oxidized ferrocenium cation. nih.gov Amide-linked compounds typically have E₁/₂ values ranging from +350 to +370 mV, while amines are lower, from +260 to +270 mV. This tunability is crucial for developing receptors that operate at specific potentials for biomolecular binding studies. nih.gov Furthermore, the inherent hydrophobicity and shape of the ferrocene unit make it an excellent guest for various macrocyclic hosts like cyclodextrins and cucurbiturils, forming stable host-guest complexes that are foundational to molecular recognition. rsc.orgwikipedia.orgnih.gov
Pseudorotaxane and Rotaxane Formation
(Aminomethyl)ferrocene derivatives have been successfully incorporated as key components in the templated synthesis of mechanically interlocked molecules such as pseudorotaxanes and rotaxanes. These structures consist of a linear "axle" component threaded through a macrocyclic "wheel," with rotaxanes having bulky stopper groups to prevent unthreading.
In the formation of pseudorotaxanes, the ammonium (B1175870) form of (aminomethyl)ferrocene derivatives can act as the axle. For example, single crystals of pseudorotaxanes have been formed from solutions containing ferrocenylmethyl(arylmethyl)ammonium salts and the macrocycle dibenzo dntb.gov.uacrown-8 (DB24C8). nih.govnih.gov X-ray crystallographic analysis of these assemblies reveals that the axle is threaded through the crown ether, with the structure stabilized by non-covalent interactions, including aromatic interactions between the aryl group on the axle and the catechol rings of the macrocycle. nih.govnih.gov
(Aminomethyl)ferrocene's utility extends to the synthesis of more complex rotaxanes. In a five-component, one-pot reaction, a doubly ferrocene-decoratedrotaxane was synthesized. This process involved the templated "clipping" of a ferrocene-grafted isophthalic acid derivative around a hydrogen-bonding axle. The reaction utilized 1,4-bis(aminomethyl)benzene to form a tetraamide macrocycle incorporating two ferrocene units. The efficiency of the rotaxane formation was highly dependent on the template used, with yields varying significantly.
Table 2: Template-Directed Yield of a Bis-FerroceneRotaxane
| Template Axle | Rotaxane Yield |
|---|---|
| N,N'-dihexyl-1,4-butanediamide | 41% |
| N,N'-dihexyl-2-butenediamide | Low yield |
| N,N'-dihexyl-1,2-ethanediamide | No rotaxane formation |
Yields based on a templated clipping reaction.
These examples demonstrate the crucial role of the aminomethyl functionality in positioning the ferrocene unit within intricate, interlocked supramolecular architectures.
Design of Smart Molecular Receptors and Assemblies
The combination of a recognition site (derived from the aminomethyl group) and a redox-active signaling unit (the ferrocene core) is central to the design of smart molecular receptors. rsc.org These receptors can signal the binding of a guest molecule through a measurable change in their physical properties, most commonly their electrochemical potential. researchgate.net
The design principle is exemplified by the ferrocene-based receptors for metal ions, where cation binding perturbs the electron density at the iron center, causing a predictable shift in its oxidation potential. nih.gov The rigidity and rotational flexibility of the ferrocene sandwich structure provide a stable and predictable scaffold for attaching binding moieties. rsc.org The ability to functionalize the cyclopentadienyl (B1206354) rings further allows for the creation of highly specific and selective receptors. researchgate.net
The reversible oxidation and reduction of the ferrocene unit can be used to switch the properties of the receptor. For instance, oxidation of ferrocene to the more hydrophilic ferrocenium ion can alter the binding affinity for a guest or trigger a conformational change in the supramolecular assembly. rsc.org This redox-switchable behavior is a hallmark of smart materials and is a key goal in the design of ferrocene-based receptors. By carefully selecting linkers and binding groups attached to the (aminomethyl)ferrocene core, chemists can create sophisticated molecular devices that respond to external stimuli, functioning as sensors, switches, or components of molecular machines. nih.gov
Materials Science Applications and Advanced Architectures
Electroactive and Redox-Responsive Materials
The defining characteristic of (aminomethyl)ferrocene in materials science is the reversible one-electron oxidation of its iron center, transitioning from the neutral ferrocene (B1249389) (Fe(II)) state to the cationic ferrocenium (B1229745) (Fe(III)) state. This redox couple is electrochemically stable and predictable, making it an ideal component for materials that need to respond to electrical stimuli.
Detailed electrochemical studies of aminomethyl-substituted ferrocenes reveal two distinct oxidation potentials. The first is the characteristic quasi-reversible oxidation of the Fe(II) center, while the second is an irreversible oxidation corresponding to the amino function. rsc.orgacs.org The aminomethyl group acts as a weak electron-donating substituent on the cyclopentadienyl (B1206354) ring, which slightly lowers the oxidation potential of the iron center compared to unsubstituted ferrocene. acs.org This tunability is a key principle in designing ferrocene-based materials, as the introduction of different substituents on the cyclopentadienyl rings allows for the fine-tuning of the Fe(II)/Fe(III) redox potential. researchgate.net For instance, stronger electron-donating groups can lower the potential significantly. researchgate.net
This redox activity is the foundation for creating responsive materials. The transformation from the neutral, relatively hydrophobic ferrocene to the positively charged, more hydrophilic ferrocenium ion upon oxidation can induce significant changes in a material's properties, such as solubility, swelling, or permeability. researchgate.netrsc.org This principle is widely exploited in the development of "smart" materials, including redox-responsive polymer gels and drug-delivery nanoparticles that can release their payload in response to an oxidative stimulus. researchgate.netrsc.orgnih.gov The reliable electron transfer behavior of the ferrocene core makes it an excellent building block for electrochemically active materials designed for applications like redox capacitors and electrochemical sensors. acs.orgnih.gov
Table 1: Electrochemical Properties of Selected Ferrocene Derivatives
| Compound/Derivative Type | Redox Process | Potential (E₁/₂) vs. Fc/Fc⁺ | Characteristics | Source(s) |
|---|---|---|---|---|
| Aminomethyl-substituted ferrocenes | Fe(II) → Fe(III) + e⁻ | Weakly negative shift | Quasi-reversible, one-electron transfer. | acs.org |
| Aminomethyl-substituted ferrocenes | Amino group oxidation | Higher potential than Fe(II) | Irreversible oxidation. | rsc.orgacs.org |
| Ferrocene (standard) | Fe(II) → Fe(III) + e⁻ | 0.0 V (by definition) | Reversible, stable reference. | researchgate.net |
| Ferrocene with electron-donating groups | Fe(II) → Fe(III) + e⁻ | Negative shift | Potential decreases with increased donating ability. | researchgate.net |
Ferrocene-Containing Polymers and Dendrimers
The bifunctional nature of (aminomethyl)ferrocene, possessing both a polymerizable amine group and an electroactive ferrocene unit, makes it a prime candidate for constructing advanced macromolecular architectures like polymers and dendrimers. These materials integrate the processability and structural diversity of macromolecules with the unique electronic properties of organometallic compounds. researchgate.net
Ferrocene units can be incorporated into polymers in two primary arrangements: as a pendant side-chain attached to a polymer backbone or as an integral part of the main chain. researchgate.net The reactive primary amine of (aminomethyl)ferrocene is particularly suited for main-chain incorporation through step-growth polymerization techniques. For example, polycondensation of (aminomethyl)ferrocene with difunctional monomers such as diacyl chlorides would yield ferrocene-containing polyamides. This approach creates a polymer backbone where the redox-active ferrocene units are regularly spaced, potentially allowing for electronic communication between metal centers.
Dendrimers are perfectly branched, tree-like macromolecules with a high density of functional groups on their periphery. (Aminomethyl)ferrocene can be used to functionalize the surface of a dendrimer, creating a nanostructure with a precisely controlled number of redox-active sites on its exterior. researchgate.net Such ferrocene-terminated dendrimers are investigated for applications as multi-electron redox agents, electrochemical sensors, and stabilizers for nanoparticles. rsc.orgnih.govnih.gov The synthesis of dendrimers can be achieved through either divergent methods, growing outwards from a central core, or convergent methods, where dendritic wedges are synthesized first and then attached to a core. researchgate.netnih.gov The amine group of (aminomethyl)ferrocene provides a convenient attachment point for either strategy.
Table 2: Potential Architectures from (Aminomethyl)ferrocene
| Macromolecule Type | Synthetic Strategy | Key Reactants | Resulting Structure | Potential Properties |
|---|---|---|---|---|
| Polyamide | Polycondensation | (Aminomethyl)ferrocene + Diacyl Chloride | Ferrocene units in the polymer main chain, linked by amide bonds. | Redox-activity, thermal stability, processability. |
| Polyimine | Polycondensation | (Aminomethyl)ferrocene + Dialdehyde (B1249045) | Ferrocene units in the polymer main chain, linked by imine bonds. | Reversible synthesis, redox-activity. |
| Side-chain Polymer | Grafting Reaction | Pre-formed polymer with reactive sites + (Aminomethyl)ferrocene | Polymer backbone with pendant ferrocene units. | Tunable ferrocene loading, solution processability. |
| Dendrimer | Convergent/Divergent Synthesis | Dendritic core with reactive surface + (Aminomethyl)ferrocene | Core-shell structure with a high density of ferrocene units on the periphery. | Multi-electron transfer capabilities, nanoscale sensing. |
Molecular Wires and Charge Transport Properties
The field of molecular electronics aims to use individual molecules as components in electronic circuits. The ferrocene unit is a particularly attractive candidate for these applications due to its compact size, exceptional stability, and well-defined, reversible redox chemistry, which provides a mechanism for charge transport. rsc.org (Aminomethyl)ferrocene possesses the fundamental properties required to act as a component in a molecular wire, facilitating electron transfer over nanometer-scale distances.
The primary mechanism for charge transport through a ferrocene molecule is electron hopping, mediated by the Fe(II)/Fe(III) redox cycle. rsc.orgacs.org The efficiency of this process is confirmed by electrochemical studies on aminomethyl-substituted ferrocenes, which show fast electron transfer kinetics for the iron center. rsc.org Theoretical and experimental studies have shown that ferrocene-based molecular wires can exhibit remarkably high conductance, in some cases approaching the quantum conductance limit, by acting as a low-lying molecular resonance that facilitates charge flow. nih.gov
A common method for studying charge transport is to immobilize the molecules as a self-assembled monolayer (SAM) on an electrode surface. researchgate.netresearchgate.netnih.gov The primary amine group of (aminomethyl)ferrocene is an ideal anchor for forming such SAMs, for example, by reacting with carboxylic acid groups on a modified carbon electrode to form a stable amide linkage. researchgate.net In these architectures, the ferrocene units are positioned at a fixed distance from the electrode, and the rate of electron transfer can be precisely measured. This rate is often dependent on the length and nature of the molecular bridge connecting the ferrocene to the electrode, with charge transfer typically occurring via a tunneling mechanism through the molecular backbone. researchgate.netresearchgate.net The ability to switch the oxidation state of the ferrocene unit also opens the possibility of creating molecular switches, where the conductance of the molecule can be modulated by an external stimulus. nih.gov
Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. Their high surface area, permanent porosity, and tunable functionality make them promising for applications in gas storage, separation, and catalysis. Incorporating redox-active units like ferrocene into COF structures can imbue them with electronic and catalytic functions. acs.orgnih.gov
The synthesis of COFs typically relies on condensation reactions that form robust, reversible linkages, most commonly imine bonds formed between amine and aldehyde precursors. acs.orgnih.gov The primary amine of (aminomethyl)ferrocene makes it a theoretically ideal building block for COF synthesis. By reacting (aminomethyl)ferrocene with a complementary multifunctional linker, such as a planar tri-aldehyde, it is possible to construct a 2D porous framework. In this hypothetical structure, the ferrocene units would be covalently integrated into the crystalline lattice, creating a redox-active porous material.
While specific reports on COFs synthesized directly from (aminomethyl)ferrocene are not yet prevalent, the strategy is well-established for other amine-functionalized monomers. acs.orgnih.govnih.gov The resulting ferrocene-containing COF would be expected to exhibit permanent porosity and high thermal stability. nih.gov The accessible ferrocene sites within the pores could be utilized for heterogeneous catalysis, electrochemical sensing, or as charge storage sites. rsc.orgresearchgate.netresearchgate.net Furthermore, the ordered arrangement of ferrocene units within the crystalline framework could facilitate efficient charge transport through the material, making such COFs attractive for electronic device applications.
Bio Inspired Chemical Systems and Bioconjugation Strategies
Ferrocene (B1249389) as a Bioisostere in Rational Design of Chemical Scaffolds
In the rational design of chemical scaffolds for biological applications, the concept of bioisosterism is a powerful tool. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to comparable biological activities. The ferrocenyl group has been widely recognized as a non-classical bioisostere of the phenyl ring. This is attributed to its comparable size, steric profile, and lipophilicity, which allows it to fit into similar binding pockets of enzymes and receptors.
The replacement of a phenyl ring with a ferrocenyl moiety can, however, introduce significant changes in the electronic and redox properties of a molecule. Ferrocene is an organometallic compound with a sandwich structure, where an iron atom is situated between two parallel cyclopentadienyl (B1206354) rings. This structure is three-dimensional and can undergo reversible one-electron oxidation to the ferrocenium (B1229745) cation, a property not shared by the phenyl group. This redox activity can be exploited in the design of electrochemically active drugs and probes.
Table 1: Comparison of Physicochemical Properties of Phenyl and Ferrocenyl Groups
| Property | Phenyl Group | Ferrocenyl Group |
| Shape | Planar | 3D Sandwich |
| Size (van der Waals) | Similar | Similar |
| Electronic Nature | Aromatic | Organometallic, Electron-rich |
| Redox Activity | Generally inactive | Reversible Fe(II)/Fe(III) couple |
| Lipophilicity (logP) | ~2.0 | ~2.1 |
Conjugation Chemistry with Biologically Relevant Moieties (e.g., Steroids, Peptides)
The aminomethyl group of (aminomethyl)ferrocene provides a nucleophilic center that is readily amenable to a variety of conjugation reactions, making it a valuable building block for the synthesis of complex bioorganometallic molecules.
Conjugation with Steroids:
Steroids are a class of lipids that play crucial roles in numerous physiological processes. The conjugation of ferrocene to steroids has been explored to develop novel diagnostic and therapeutic agents. (Aminomethyl)ferrocene can be conveniently coupled with steroid derivatives that contain a carboxylic acid functionality. The reaction typically proceeds via the formation of an amide bond, a stable and common linkage in biological systems. This can be achieved using standard peptide coupling reagents. For instance, a carboxylic acid-functionalized steroid can be activated with a carbodiimide (B86325) reagent, followed by the addition of (aminomethyl)ferrocene to yield the corresponding ferrocenylmethylamide steroid conjugate arkat-usa.org.
Conjugation with Peptides:
Peptides are short chains of amino acids that are involved in a vast array of biological functions. The incorporation of ferrocene into peptides can impart unique structural and electrochemical properties. The synthesis of ferrocene-peptide conjugates can be accomplished through solid-phase or solution-phase methods. In the context of (aminomethyl)ferrocene, it can be introduced at the N-terminus of a peptide chain or on the side chain of an amino acid residue like aspartic acid or glutamic acid. The formation of an amide bond is the most common strategy for this conjugation rsc.org. The resulting ferrocene-peptide conjugates have been investigated for their ability to form ordered secondary structures and for their potential as electrochemical biosensors.
Table 2: Representative Examples of (Aminomethyl)ferrocene Conjugates
| Biologically Relevant Moiety | Linkage Type | Resulting Conjugate | Potential Application |
| Steroid (with -COOH) | Amide | Steroid-amide-(aminomethyl)ferrocene | Electrochemical probes, metallodrugs |
| Peptide (N-terminus) | Amide | Ferrocenylmethyl-peptide | Biosensors, peptidomimetics |
Design Principles for Investigating Biomolecular Interactions (e.g., Enzyme Systems)
The unique electrochemical properties of the ferrocene/ferrocenium (Fc/Fc+) redox couple make ferrocene derivatives, including (aminomethyl)ferrocene, highly suitable for the design of probes to investigate biomolecular interactions. The reversible and well-defined redox potential of ferrocene can be sensitive to its local microenvironment. Changes in the electrostatic environment or conformational changes upon binding to a biological target can lead to a measurable shift in the redox potential, providing a basis for electrochemical sensing.
Design of Ferrocene-Based Probes:
The design of a ferrocene-based probe for studying a specific biomolecular interaction, such as with an enzyme, involves several key considerations:
Recognition Element: The probe must contain a recognition element that specifically interacts with the target biomolecule. This could be a substrate, an inhibitor, or a ligand that binds to the active site or an allosteric site of an enzyme.
Linker: A linker or spacer is often used to connect the ferrocene moiety to the recognition element. The length and flexibility of the linker can be crucial for optimal binding and for ensuring that the ferrocene unit is in a position to report on the binding event without sterically hindering the interaction.
Electrochemical Reporting: The ferrocene unit acts as the electrochemical reporter. The aminomethyl group in (aminomethyl)ferrocene can serve as an attachment point for the linker and recognition element. Importantly, aminomethyl-substituted ferrocenes have been shown to exhibit two distinct oxidation potentials, one for the iron(II) center and another for the amino function. This dual electrochemical signature could potentially be exploited for more sophisticated sensor design.
Investigating Enzyme Systems:
Ferrocene-based probes can be used to study enzyme activity and inhibition. For example, a probe can be designed where the ferrocene is conjugated to a substrate of a specific enzyme. Upon enzymatic cleavage of the substrate, the ferrocene moiety is released or its local environment is altered, leading to a change in the electrochemical signal. This change can be used to quantify the enzyme's activity. Alternatively, ferrocene can be incorporated into an enzyme inhibitor to study its binding affinity and mechanism of action. The binding of the ferrocene-labeled inhibitor to the enzyme can be monitored electrochemically. While specific examples detailing the use of (aminomethyl)ferrocene in enzyme inhibitor design are not extensively documented in the provided search results, the fundamental principles of using ferrocene derivatives as electrochemical probes are well-established and applicable.
Table 3: Electrochemical Properties of Amine-Substituted Ferrocenes
| Compound Type | E°' (Fe(II)/Fe(III)) vs. Ag/AgCl | Key Feature |
| Amine-linked ferrocene conjugates | +260 to +270 mV | Lower oxidation potential compared to amide or ester-linked ferrocenes |
| Amide-linked ferrocene conjugates | +350 to +370 mV | Higher oxidation potential |
| Ester-linked ferrocene conjugates | +400 to +410 mV | Highest oxidation potential among the three |
Data adapted from studies on ferrocenyl conjugates, illustrating the effect of the linker on redox potential. nih.gov
Theoretical and Computational Studies of Aminomethyl Ferrocene
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (aminomethyl)ferrocene. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for studying organometallic compounds like ferrocene (B1249389) and its derivatives.
Density Functional Theory (DFT)
DFT calculations are employed to determine the optimized geometry, electronic ground state properties, and vibrational frequencies of (aminomethyl)ferrocene. These calculations have shown that for ferrocene derivatives, the eclipsed (D5h) conformer is often lower in energy than the staggered (D5d) conformer. researchgate.net The introduction of the aminomethyl group (-CH₂NH₂) on one of the cyclopentadienyl (B1206354) (Cp) rings influences the molecule's geometry. DFT can precisely calculate the resulting bond lengths, bond angles, and dihedral angles. For example, studies on similar aminomethyl-substituted ferrocenes provide reference values for these structural parameters. researchgate.net
DFT is also used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. sciensage.info For substituted ferrocenes, the nature of the substituent dictates the energy of these frontier orbitals. An electron-donating group like aminomethyl is expected to raise the HOMO energy level, making the compound easier to oxidize compared to unsubstituted ferrocene.
Interactive Table 1: Representative DFT-Calculated Properties for Substituted Ferrocenes Note: This table presents typical data obtained from DFT calculations on ferrocene derivatives. The values are illustrative of the parameters studied.
| Property | Description | Typical Calculated Value |
|---|---|---|
| Optimized Energy | The total electronic energy of the molecule in its most stable conformation. | Varies (e.g., -1650 to -1804 a.u.) sciensage.info |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -0.20 a.u. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -0.03 a.u. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating electronic excitability. | ~ 4.6 eV sciensage.info |
| Fe-C Bond Length | The distance between the central iron atom and a carbon atom of the cyclopentadienyl ring. | ~ 2.06 Å researchgate.net |
| C-C Bond Length (ring) | The average distance between adjacent carbon atoms within a cyclopentadienyl ring. | ~ 1.43 Å researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to study the excited states of molecules. nih.gov This method is crucial for understanding the absorption spectra and photochemical properties of (aminomethyl)ferrocene. By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can simulate the UV-Visible absorption spectrum. sciensage.infomdpi.com These calculations help identify the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions centered on the iron atom. researchgate.netsemanticscholar.org The selection of the appropriate functional and basis set is critical for achieving results that accurately correlate with experimental spectra. researchgate.net
Modeling of Electronic Structure and Reactivity
Computational modeling provides a detailed picture of how the aminomethyl substituent modifies the electronic structure of the ferrocene core and, consequently, its chemical reactivity.
The aminomethyl group acts as an electron-donating group, which increases the electron density on the ferrocene moiety. This effect directly influences the electrochemical properties of the molecule. rsc.org The oxidation potential of the Fe(II)/Fe(III) couple in ferrocene derivatives is sensitive to the electronic influence of the substituents. researchgate.net Computational models can predict this shift in oxidation potential by analyzing the electronic structure. An increase in the HOMO energy, as calculated by DFT, correlates with a lower oxidation potential, meaning the molecule is more easily oxidized.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and interactions between orbitals within a molecule. sciensage.info For (aminomethyl)ferrocene, NBO analysis can quantify the charge transfer from the aminomethyl group to the cyclopentadienyl ring and the iron center. This provides a more detailed understanding of the electron-donating nature of the substituent.
Furthermore, reactivity indicators derived from conceptual DFT, such as molecular electrostatic potential (MEP), can be modeled. The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. sciensage.info In (aminomethyl)ferrocene, the nitrogen atom of the amino group would be an electron-rich site, while the protons on the cyclopentadienyl rings would be relatively electron-poor.
Interactive Table 2: Computationally Modeled Reactivity Parameters Note: This table illustrates key parameters used in computational models to describe the electronic structure and reactivity of molecules like (aminomethyl)ferrocene.
| Parameter | Description | Significance for (Aminomethyl)ferrocene |
|---|---|---|
| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Shows increased negative charge on the Cp ring due to the -CH₂NH₂ group. sciensage.info |
| Natural Population Analysis | Provides a more robust calculation of atomic charges and electron distribution in orbitals. | Quantifies the electron donation from the substituent to the ferrocene core. |
| Frontier Orbital Density | The spatial distribution of the HOMO and LUMO. | Indicates which parts of the molecule are involved in redox processes. The HOMO is typically localized on the Fe atom and Cp rings. mdpi.com |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around the molecule. | Predicts sites for non-covalent interactions and chemical reactions. sciensage.info |
Computational Approaches for Molecular Logic Gates
The unique redox properties of the ferrocene unit make it an excellent candidate for the construction of molecular logic gates. mdpi.comresearchgate.net Ferrocene can be easily and reversibly switched between its neutral Fe(II) state and its oxidized Fe(III) state (ferrocenium). This switching behavior can be controlled by chemical, electrochemical, or photochemical stimuli (inputs), resulting in a detectable change in a physical property, such as fluorescence or absorbance (output). researchgate.net
Computational chemistry plays a vital role in the design and understanding of ferrocene-based molecular logic gates. Theoretical modeling can predict how the molecule will behave in response to specific inputs, guiding the synthesis of functional molecular devices. mdpi.com
For a system involving (aminomethyl)ferrocene, the amino group can act as a receptor site for chemical inputs, such as protons (H⁺). The binding of a proton to the nitrogen atom would significantly alter the electronic properties of the entire molecule. Computational methods like DFT can model this process:
Modeling Inputs: The interaction of (aminomethyl)ferrocene with an input, such as a proton, is simulated. The geometry of the protonated species is optimized, and its electronic structure is calculated.
Predicting Output: Protonation of the amino group turns it into an electron-withdrawing group (-CH₂NH₃⁺). This change drastically affects the HOMO-LUMO levels and the redox potential of the ferrocene center. TD-DFT calculations can then predict how the absorption spectrum would change upon protonation. This spectral change can serve as the output signal.
Simulating Logic Operations: By modeling the response to different combinations of inputs (e.g., presence/absence of a proton, oxidizing agent), a "truth table" for a logic operation (e.g., YES, NOT, INHIBIT) can be computationally generated. rsc.orgnih.gov For instance, a system could be designed where the fluorescence is "ON" (output=1) in the neutral state but is quenched "OFF" (output=0) upon oxidation of the ferrocene center, which is facilitated by protonation of the amino group. This would constitute an INHIBIT logic gate. nih.gov
Computational approaches thus provide a powerful framework for the in silico design of (aminomethyl)ferrocene-based systems that can perform logical operations at the molecular level. researchgate.net
Q & A
Q. What are the established synthetic routes for (aminomethyl)ferrocene, and how can reaction conditions be optimized?
(Aminomethyl)ferrocene is typically synthesized via palladium-catalyzed coupling reactions or amide bond formation using ferrocene derivatives. For example, PdCl₂ (5 mol%) and CuI (4 mol%) as co-catalyst, with K₂CO₃ as a base, under reflux for 2 hours, yield ferrocene propiolic acid esters . Optimization involves systematic variation of catalysts, solvents, and reaction times, monitored via TLC or HPLC. Characterization via ¹H/¹³C NMR and IR ensures structural fidelity .
Q. Which analytical techniques are critical for characterizing (aminomethyl)ferrocene and its derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the ferrocene core and amine functionalization .
- IR spectroscopy : Identifies N-H stretches (~3200–3500 cm⁻¹) and Fe-C vibrations (~500 cm⁻¹) .
- Mass spectrometry (HR-ESI-MS) : Validates molecular weight and fragmentation patterns .
- Cyclic voltammetry : Assesses redox behavior linked to the ferrocene/ferrocenium couple .
Q. What gaps exist in the literature regarding (aminomethyl)ferrocene’s physicochemical properties?
Limited data are available on its solubility in polar solvents, long-term stability under ambient conditions, and electrochemical behavior in non-aqueous media. Researchers should conduct systematic stability studies (e.g., TGA/DSC for thermal degradation) and solubility tests across solvent gradients .
Advanced Research Questions
Q. How can mechanistic insights into (aminomethyl)ferrocene’s reactivity be experimentally derived?
Use kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Isotopic labeling (e.g., deuterated amines) paired with MS/MS can elucidate bond-breaking pathways. Computational methods (DFT) may predict transition states, validated by experimental activation energies .
Q. How does (aminomethyl)ferrocene’s stability vary under extreme conditions (e.g., high temperature, acidic/basic environments)?
Design accelerated aging experiments:
- Thermal stability : Heat samples to 100–200°C under inert atmosphere, monitoring decomposition via GC-MS .
- pH stability : Expose to HCl/NaOH (0.1–2 M) and analyze structural integrity via NMR over 24–72 hours .
- Oxidative stability : Use H₂O₂ or O₂ exposure to assess redox-driven degradation .
Q. How should researchers resolve contradictions in reported data (e.g., conflicting catalytic efficiencies or spectral assignments)?
- Cross-validation : Replicate experiments using identical conditions and instrumentation (e.g., same NMR field strength) .
- Error analysis : Quantify uncertainties in measurements (e.g., ±0.01 ppm for NMR shifts) and compare with literature error margins .
- Collaborative verification : Share samples with independent labs to eliminate instrument bias .
Q. What computational strategies predict (aminomethyl)ferrocene’s electronic properties and ligand-binding affinities?
- DFT calculations : Model frontier molecular orbitals to predict redox potentials and donor-acceptor behavior .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, validated by SPR or ITC binding assays .
Methodological Guidelines
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on catalytic efficiency must define measurable outcomes (e.g., turnover number) and ethical handling of palladium waste .
- Data Reporting : Adhere to ACS/SI standards: report NMR chemical shifts to two decimal places and specify solvent/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
